molecular formula C12H15ClO B2705739 1-(4-Chlorophenyl)-4-methylpentan-1-one CAS No. 236418-01-2

1-(4-Chlorophenyl)-4-methylpentan-1-one

Cat. No.: B2705739
CAS No.: 236418-01-2
M. Wt: 210.7
InChI Key: MOMILWVUQFINQM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-methylpentan-1-one is an organic compound with the molecular formula C12H15ClO It is a ketone derivative characterized by a chlorophenyl group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-4-methylpentan-1-one can be synthesized through several methods. One common approach involves the condensation of 4-chlorobenzaldehyde with pinacolone in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like methanol at elevated temperatures around 70°C . The yield of the desired ketone can be optimized by adjusting the concentration of sodium hydroxide and reaction time.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-methylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-4-methylpentan-1-one has several applications in scientific research:

Comparison with Similar Compounds

    1-(4-Bromophenyl)-4-methylpentan-1-one: Similar structure but with a bromine atom instead of chlorine.

    1-(4-Methylphenyl)-4-methylpentan-1-one: Contains a methyl group instead of chlorine on the phenyl ring.

    1-(4-Fluorophenyl)-4-methylpentan-1-one: Fluorine atom replaces chlorine on the phenyl ring

Uniqueness: 1-(4-Chlorophenyl)-4-methylpentan-1-one is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with biological targets. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in diverse reactions, making it a valuable building block for research and development. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.

Biological Activity

1-(4-Chlorophenyl)-4-methylpentan-1-one, commonly known as 4-Chloro-α-PVP, is a synthetic compound that has garnered attention for its psychoactive properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H15ClO and a molecular weight of 210.70 g/mol. Its structure features a chlorophenyl group attached to a ketone, which is essential for its biological activity. The compound is classified under the category of synthetic cathinones, which are known for their stimulant effects.

PropertyValue
Molecular FormulaC12H15ClO
Molecular Weight210.70 g/mol
IUPAC NameThis compound
CAS Number13419-81-3

Pharmacological Effects

Research indicates that this compound exhibits significant stimulant effects similar to other synthetic cathinones. It acts primarily as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism contributes to its psychoactive properties, often resulting in euphoria, increased energy, and enhanced alertness.

Key Findings:

  • Dopamine Reuptake Inhibition: Studies show that the compound inhibits dopamine transporters (DAT), leading to elevated dopamine levels in the brain .
  • Norepinephrine Activity: It also affects norepinephrine transporters (NET), which may contribute to its stimulating effects .

Toxicological Profile

The toxicological profile of this compound raises concerns regarding its safety. Reports indicate potential for addiction and adverse effects such as anxiety, agitation, and cardiovascular issues. Case studies have documented instances of overdose and emergency room visits linked to its use.

Case Study Examples:

  • Emergency Room Visits: A study reported multiple cases where individuals presented with severe agitation and tachycardia after using 4-Chloro-α-PVP, necessitating medical intervention .
  • Addiction Potential: Long-term users exhibited symptoms consistent with substance use disorder, highlighting the compound's addictive properties .

The primary mechanism by which this compound exerts its effects involves the inhibition of monoamine transporters. This results in increased synaptic concentrations of neurotransmitters:

  • Dopamine: Enhances mood and reward pathways.
  • Norepinephrine: Increases arousal and alertness.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundKey EffectsMechanism of Action
4-Methylmethcathinone (4-MMC)Euphoria, increased energyDAT and NET inhibition
MephedroneSimilar stimulant effectsDAT inhibition
FentanylPotent analgesic but high overdose riskμ-opioid receptor agonist

Properties

IUPAC Name

1-(4-chlorophenyl)-4-methylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMILWVUQFINQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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